molecular formula C5H12N2O B169292 5-Aminopentanamide CAS No. 13023-70-6

5-Aminopentanamide

Cat. No. B169292
CAS RN: 13023-70-6
M. Wt: 116.16 g/mol
InChI Key: OTIAVLWNTIXJDO-UHFFFAOYSA-N
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Description

5-Aminopentanamide is a fatty amide consisting of pentanamide having an amino substituent at the 5-position . It is a conjugate base of a 5-ammoniopentanamide . It is a natural product found in Caenorhabditis elegans .


Synthesis Analysis

5-Aminopentanamide is involved in the lysine degradation IV pathway . It can be generated from the enzymatic reduction of 5-aminopentanoate or enzymatic oxidation of L-lysine . Pseudomonas putida can catabolize L-lysine via the δ-aminovalerate (AMV) (5-aminopentanoate) pathway to glutarate . In a study, five different 5AVA biosynthesis pathways were tested, where two directly convert L-lysine to 5AVA and three use cadaverine as an intermediate .


Molecular Structure Analysis

The molecular formula of 5-Aminopentanamide is C5H12N2O . Its average mass is 116.162 Da and its monoisotopic mass is 116.094963 Da .


Chemical Reactions Analysis

In enzymology, a 5-aminopentanamidase (EC 3.5.1.30) is an enzyme that catalyzes the chemical reaction. 5-aminopentanamide + H2O ⇌ 5-aminopentanoate + NH3 . Thus, the two substrates of this enzyme are 5-aminopentanamide and H2O, whereas its two products are 5-aminopentanoate and NH3 .


Physical And Chemical Properties Analysis

The molecular weight of 5-Aminopentanamide is 116.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 4 . The Exact Mass is 116.094963011 g/mol and the Monoisotopic Mass is 116.094963011 g/mol . The Topological Polar Surface Area is 69.1 Ų . The Heavy Atom Count is 8 .

Scientific Research Applications

Neuroprotective Potential

A study isolated a compound named 2-amino-5-ureidopentanamide from the Parawixia bistriata spider venom, demonstrating its potential as a neuroprotective agent. This compound effectively inhibits synaptosomal uptake of GABA and glycine without affecting Na+, K+, and Ca2+ channels, GABAB receptors, or the γ-aminobutyrate:α-ketoglutarate aminotransferase enzyme. It selectively impacts GABA and glycine transporters, showing minimal effects on monoamines or glutamate transporters. Notably, it crosses the blood-retina barrier, providing protection to retinal layers under ischemic conditions. This research offers insights into neurochemical mechanisms and could pave the way for new neuropharmacological tools (Beleboni et al., 2006).

Potential in Epilepsy Management

Parawixin2, another name for 2-amino-5-ureidopentanamide, was studied for its effects on rats experiencing chemically induced seizures. The compound, acting as a GABA and glycine uptake inhibitor, showed promising results in inhibiting the onset of seizures in a dose-dependent manner. This finding, along with earlier research, suggests the potential of Parawixin2 in developing new antiepileptic drugs (Gelfuso et al., 2013).

Anti-inflammatory Properties in Intestinal Disorders

5-aminosalicylic acid, a drug widely used for treating inflammatory bowel diseases, has been studied for its mechanism of action. It's known to inhibit cytokines and inflammatory mediators. A study indicated that peroxisome proliferator–activated receptor-γ (PPAR-γ) mediates the therapeutic action of 5-aminosalicylic acid in the intestinal effects. This finding helps understand the drug's mode of action and opens doors for therapeutic advancements in treating inflammatory bowel diseases (Rousseaux et al., 2005).

Antitumor Applications

5-aminolevulinic acid, a derivative of 5-aminopentanamide, has shown promising results in the field of oncology. Its application in sonodynamic therapy (SDT) has been studied for the treatment of deep-seated intracranial glioma in rats. The study demonstrated the selective antitumor effect of 5-aminolevulinic acid when used with focused ultrasound, marking a significant advancement in the treatment of malignant glioma (Ohmura et al., 2011).

properties

IUPAC Name

5-aminopentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-4-2-1-3-5(7)8/h1-4,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIAVLWNTIXJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331406
Record name 5-Aminopentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Aminopentanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Aminopentanamide

CAS RN

13023-70-6
Record name 5-Aminopentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13023-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminopentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminopentanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
D Lv, Y Zou, Z Zeng, H Yao, S Ding, Y Bian, L Wen… - Metabolomics, 2020 - Springer
… E ROC curves of the combination of the selected metabolites, 5-aminopentanamide, 13(S)-… AUC combination of the selected metabolites = 0.92, AUC 5-aminopentanamide = 0.83, …
Number of citations: 10 link.springer.com
Y Yuan, Q Wu, J Zhao, Z Feng, J Dong, M An… - … of Pharmaceutical and …, 2021 - Elsevier
… Moreover, the level of 5-aminopentanamide and 2-… and immune enhancement, and 5-aminopentanamide is one of its … The decreased level of 5-aminopentanamide may be due to the …
Number of citations: 8 www.sciencedirect.com
D Trisrivirat, N Lawan, P Chenprakhon, D Matsui… - Journal of Biological …, 2020 - ASBMB
… stopped-flow spectrophotometry, we identified the products from the reactions of l-lysine and l-ornithine, indicating that besides decarboxylating imino acids (ie 5-aminopentanamide …
Number of citations: 11 www.jbc.org
M Hanson, P Zahradka, CG Taylor, M Aliani - European journal of nutrition, 2018 - Springer
… In total, only 7 metabolites (citrulline, Unknown 6, Ala–Ala, pyridoxamine, Unknown 4, Unknown 1, 5-aminopentanamide) were present primarily in urine samples obtained from the lentil…
Number of citations: 15 link.springer.com
W Feng, J Liu, Y Tan, H Ao, J Wang, C Peng - Food Research International, 2020 - Elsevier
… In our study, the fecal content of cadaverine, 5-aminopentanamide and 5-aminopentanoic acid were increased in DSS model. On the contrary, AMP decreased the content of these three …
Number of citations: 69 www.sciencedirect.com
W Hu, ZM Chen, XX Li, L Lu, GH Yang, ZX Lei… - Theranostics, 2022 - ncbi.nlm.nih.gov
… Intriguingly, a core set of metabolic compounds mainly derived from RNET such as 5-Aminopentanamide achieved more reliable diagnostic accuracy relative to microbial signatures. …
Number of citations: 4 www.ncbi.nlm.nih.gov
S Demir, O Kaplan, M Celebier, E Sag… - Seminars in Arthritis and …, 2020 - Elsevier
… In fact, decreased saccharopine, 5-Aminopentanamide/5-… saccharopine and 5-Aminopentanamide/5-Aminopentanoic acid. … The high saccharopine and 5-Aminopentanamide/5-…
Number of citations: 13 www.sciencedirect.com
M Jacob, RM Nimer, MS Alabdaljabar, EM Sabi… - International Journal of …, 2022 - mdpi.com
… elevated level of 5-aminopentanamide in patients with NS, a product of the decarboxylation of lysine [38]. Our research is the first to report the increase in 5-aminopentanamide level in …
Number of citations: 5 www.mdpi.com
P Wei, L Hao, S Thomas, AR Buchberger… - Journal of the …, 2020 - ACS Publications
… For the increased expression patterns, leucine and 5-aminopentanamide had the highest concentration at 2 weeks; N-acetylputrescine peaked at 4 weeks; and proline, citrulline, d-…
Number of citations: 9 pubs.acs.org
L Ma, Z Luo, Y Huang, Y Li, J Guan, T Zhou… - Frontiers in …, 2022 - frontiersin.org
… In this study, the levels of saccharopine and the two other metabolites, 5-aminopentanamide and 4-trimethylammoniobutanal were lower in the BG group, and KEGG pathway analysis …
Number of citations: 2 www.frontiersin.org

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